N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a thiazole ring, a pyrrolidine ring, and a pyridine sulfonamide group, makes it suitable for applications in drug development, catalysis, and other advanced scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of fluorophenyl substituents at specific positions to enhance potency and biological activity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and reduction reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions to enhance reaction rates and selectivity.
Biology: Employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological processes. This interaction can lead to various therapeutic effects, such as reducing inflammation or inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but may differ in their biological activity and applications.
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-2-1-4-13-8-11)15-10-3-6-16(9-10)12-14-5-7-19-12/h1-2,4-5,7-8,10,15H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCRWGDOADUPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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